molecular formula C7H18ClN B3083047 N,3,3-Trimethyl-1-butanamine hydrochloride CAS No. 1135288-12-8

N,3,3-Trimethyl-1-butanamine hydrochloride

Cat. No.: B3083047
CAS No.: 1135288-12-8
M. Wt: 151.68 g/mol
InChI Key: FDTCSDVBBFMZSZ-UHFFFAOYSA-N
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Description

N,3,3-Trimethyl-1-butanamine hydrochloride is a tertiary amine hydrochloride salt with the molecular formula C₇H₁₇N·HCl (derived from the base amine C₇H₁₇N) and a molecular weight of ~151.68 g/mol (base: 115.22 g/mol ; HCl: 36.46 g/mol). The compound features a branched aliphatic chain with three methyl substituents at the 3,3-positions and an N,N-dimethyl group. Its hydrochloride form enhances stability and solubility, making it suitable for pharmaceutical or synthetic applications.

Key structural attributes:

  • Polarity: The tertiary amine and ionic chloride contribute to moderate polarity.

Properties

IUPAC Name

N,3,3-trimethylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-7(2,3)5-6-8-4;/h8H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTCSDVBBFMZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135288-12-8
Record name (3,3-dimethylbutyl)(methyl)amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3-Trimethyl-1-butanamine hydrochloride typically involves the reaction of 3,3-dimethylbutylamine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N,3,3-Trimethyl-1-butanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,3,3-Trimethyl-1-butanamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,3,3-Trimethyl-1-butanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
N,3,3-Trimethyl-1-butanamine hydrochloride C₇H₁₇N·HCl 151.68 N,N-dimethyl; 3,3-dimethyl Synthetic intermediate; potential API
Sibutramine C₁₇H₂₆ClN·HCl 316.31 4-Chlorophenylcyclobutyl; N,N,3-trimethyl Appetite suppressant (historical use)
3-Methyl-3-phenyl-1-butanamine hydrochloride C₁₁H₁₅N·HCl 201.70 3-Phenyl; 3-methyl Unspecified; likely intermediate
N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride C₁₁H₂₃ClN·HCl 258.22 N-butyl; 3-chloropropyl Pharma intermediate (e.g., alkylation)
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine C₁₉H₂₂NOS 327.45 Naphthyloxy; thienyl Intermediate for duloxetine synthesis

Key Structural and Functional Differences

N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine () contains aromatic rings (naphthalene, thiophene), enabling π-π interactions in drug design.

Pharmacological Relevance: Sibutramine is a known serotonin-norepinephrine reuptake inhibitor (SNRI), though its use is restricted due to cardiovascular risks . N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride () is a chlorinated alkylamine, often used in quaternary ammonium salt synthesis for surfactants or antimicrobial agents.

Synthetic Utility :

  • N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine () is synthesized via nucleophilic substitution (NaH/DMSO), highlighting methodologies applicable to tertiary amine derivatives.
  • 3-Methyl-3-phenyl-1-butanamine hydrochloride () shares a similar backbone but substitutes methyl with phenyl, altering steric and electronic properties.

Biological Activity

N,3,3-Trimethyl-1-butanamine hydrochloride, also known by its chemical structure C7H17N- HCl, is a compound with a variety of biological activities and applications in scientific research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Biological Activity

This compound exhibits notable biological activity by interacting with specific proteins and enzymes within biological systems. Its effects can influence various cellular processes and biochemical pathways, making it a valuable tool in both research and potential therapeutic contexts.

The primary mechanism of action involves the binding of this compound to target proteins and enzymes. This interaction can lead to modulation of enzyme activity, alteration of signaling pathways, and changes in cellular responses. The compound is particularly noted for its role in proteomics research where it aids in studying protein interactions and functions.

Applications in Research

This compound has been utilized across various fields:

  • Chemistry : It serves as a reagent in organic synthesis and analytical chemistry.
  • Biology : The compound is employed in proteomics to investigate protein interactions.
  • Medicine : It is under investigation for potential therapeutic applications, particularly in drug development.
  • Industry : Used in the production of chemical intermediates and specialty chemicals.

Case Studies and Research Findings

Several studies have highlighted the biological effects and potential applications of this compound:

1. Antiplatelet Activity

A study examining the antiplatelet effects of various compounds demonstrated that this compound could influence platelet aggregation processes. The results indicated significant modulation of platelet function under specific experimental conditions.

Concentration (µg/mL)Clot Formation Delay (min)
04.20
54.50
105.10
155.40
206.20

This data suggests that higher concentrations may enhance the antiplatelet effect .

2. Thrombolytic Activity

In another study focused on thrombolytic properties, the compound was shown to affect clot dissolution times significantly.

Concentration (µg/mL)Clot Dissolution Time (min)
0NO
5NO
10NO
15NO
2082

These findings indicate its potential for therapeutic applications in managing blood clotting disorders .

Comparative Analysis with Similar Compounds

When compared to similar compounds such as N,N-Dimethylbutylamine and N,N-Diethylbutylamine, this compound stands out due to its unique molecular structure which confers distinct reactivity and stability advantages.

CompoundUnique Properties
N,N-DimethylbutylamineLess stable; lower reactivity
N,N-DiethylbutylamineSimilar reactivity but different biological effects
N,3,3-Trimethyl-1-butanamine Enhanced stability; significant biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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